1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Description

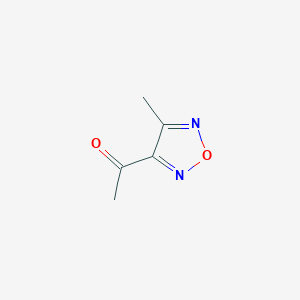

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-5(4(2)8)7-9-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJZSBQXLBBKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377475 | |

| Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165067-10-7 | |

| Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone"

An In-depth Technical Guide on the Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable heterocyclic ketone for pharmaceutical and medicinal chemistry research. The synthesis is based on established chemical principles and leverages a readily available starting material.

Executive Summary

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, from (2E,3E)-butane-2,3-dione dioxime. The second stage focuses on the conversion of this carboxylic acid to the target methyl ketone via its acid chloride derivative, utilizing an organometallic reagent. This guide details the experimental protocols for this synthetic route and presents the relevant data in a structured format.

Proposed Synthetic Pathway

The proposed pathway is a robust two-step synthesis that begins with the formation of the oxadiazole ring system, followed by the introduction of the acetyl group.

Stage 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid

The initial phase of the synthesis focuses on constructing the 4-methyl-1,2,5-oxadiazole core, followed by oxidation to yield the carboxylic acid intermediate. This process has been developed for large-scale synthesis, with safety protocols in place to manage the energetic nature of the compounds involved.[1][2][3] A continuous flow process is often employed for the initial cyclization to mitigate risks associated with the thermal instability of the starting material and product.[2]

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Stage 2: Synthesis of this compound

The second stage involves the conversion of the carboxylic acid to the target ketone. This is best achieved by first activating the carboxylic acid as an acid chloride, which is then reacted with a suitable methylating organometallic reagent. To avoid the formation of a tertiary alcohol byproduct through over-addition, the use of a less reactive organocuprate (Gilman reagent) is recommended over a more reactive Grignard reagent.[4][5]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Collection - Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4âMethyl-1,2,5-oxadiazole-3-carboxylic Acid - Organic Process Research & Development - Figshare [figshare.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1,2,5-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific mechanistic data for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is not extensively available in current scientific literature, the core scaffold, 1,2,5-oxadiazole (also known as furazan), is a subject of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the known mechanisms of action, pharmacological activities, and structure-activity relationships of bioactive compounds featuring the 1,2,5-oxadiazole ring system. This information is crucial for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile heterocyclic scaffold.

The 1,2,5-oxadiazole ring is an electron-poor, five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] This structure imparts unique physicochemical properties that have been exploited to generate a wide array of biologically active molecules.[3][4][5] Derivatives of 1,2,5-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiparasitic effects.[4][6]

A particularly important subclass is the 1,2,5-oxadiazole N-oxides, or furoxans, which are known to act as nitric oxide (NO) donors.[7][8][9] The release of NO is a key mechanism driving many of the pharmacological effects of these compounds.[8][9]

Diverse Biological Activities of the 1,2,5-Oxadiazole Scaffold

Compounds incorporating the 1,2,5-oxadiazole moiety have been investigated for a multitude of therapeutic applications. The electronic nature of the ring and the ability to readily introduce diverse substituents at the 3- and 4-positions allow for fine-tuning of their biological profiles.

Antiproliferative and Anticancer Activity: Several 1,2,5-oxadiazole derivatives have shown potent activity against various cancer cell lines.[10] The proposed mechanisms for their anticancer effects are varied and can include the induction of apoptosis and inhibition of key enzymes involved in cancer progression. For instance, some derivatives have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[10]

Antimicrobial and Antiparasitic Activity: The 1,2,5-oxadiazole scaffold is present in compounds with significant antimicrobial and antiparasitic properties. For example, certain derivatives have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] Structure-activity relationship studies have indicated that the antitrypanosomal activity is associated with the electrochemical properties of the N-oxide moiety.[11] Additionally, derivatives have been synthesized and tested against Plasmodium falciparum, the parasite that causes malaria, with some compounds showing high potency and selectivity.[12]

Enzyme Inhibition: Beyond topoisomerase I, 1,2,5-oxadiazole derivatives have been designed to target other specific enzymes. Notably, they have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape, making them promising candidates for cancer immunotherapy.[13]

Core Mechanism of Action: Nitric Oxide Donation by Furoxans

A primary and well-studied mechanism of action for the 1,2,5-oxadiazole N-oxide (furoxan) subclass is their ability to release nitric oxide (NO) under physiological conditions.[7][8] NO is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.

The release of NO from furoxans is typically initiated by the nucleophilic attack of thiols, such as glutathione, which are abundant in biological systems.[8][9] This reaction leads to the cleavage of the furoxan ring and the subsequent formation of NO. The rate and extent of NO release can be modulated by the nature of the substituents on the furoxan ring, allowing for the design of prodrugs with specific release profiles.[14]

The vasodilatory effects of many furoxan derivatives are a direct consequence of this NO-releasing property. The liberated NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent muscle relaxation and vasodilation.

Caption: Nitric oxide release pathway from furoxan derivatives.

Quantitative Data on Bioactive 1,2,5-Oxadiazole Derivatives

While specific data for this compound is unavailable, the following table summarizes representative quantitative data for other bioactive 1,2,5-oxadiazole derivatives from the literature to illustrate their potency.

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| 3-(3-Methylbenzamido)-4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazole | Plasmodium falciparum (NF54) | IC50 | 0.034 µM | [12] |

| Benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives | Trypanosoma cruzi (epimastigotes) | ID50 | ~5-10 µM | [11] |

| N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)heptanamide | HCT-116 (colorectal carcinoma) | IC50 | ~20 µM | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of the mechanism of action of novel compounds. Below are generalized methodologies for key experiments relevant to the study of 1,2,5-oxadiazole derivatives.

1. Nitric Oxide Donor Activity Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in a sample.

-

Materials: Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), sodium nitrite standard solutions, test compound, phosphate-buffered saline (PBS), 96-well plates.

-

Protocol:

-

Prepare solutions of the test compound at various concentrations in PBS.

-

Incubate the solutions at 37°C for a defined period to allow for NO release and conversion to nitrite.

-

Add Griess reagent to each well containing the sample and the nitrite standards.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

-

2. In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (DMSO), test compound.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Caption: General experimental workflow for the discovery and characterization of bioactive 1,2,5-oxadiazole derivatives.

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of biological activities. While the specific mechanism of action of this compound remains to be elucidated, the broader class of 1,2,5-oxadiazole derivatives, particularly the NO-donating furoxans, offers significant therapeutic potential. Further research into the synthesis and biological evaluation of novel derivatives, guided by an understanding of their underlying mechanisms of action and structure-activity relationships, is warranted to fully exploit the potential of this chemical class in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Editorial for Special Issue “Bioactive Oxadiazoles” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide Modulators: An Emerging Class of Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. 1,2,5-Oxadiazole N-oxide derivatives and related compounds as potential antitrypanosomal drugs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, also known as 3-acetyl-4-methylfurazan, is a heterocyclic ketone belonging to the furazan (1,2,5-oxadiazole) class of compounds. The 1,2,5-oxadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its synthesis and characterization, and visualizes key chemical transformations.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while computational predictions are available, experimental data for certain properties, such as melting and boiling points, are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | ChemScene |

| Molecular Weight | 126.11 g/mol | ChemScene[1], Santa Cruz Biotechnology[2] |

| CAS Number | 165067-10-7 | ChemScene[1], Santa Cruz Biotechnology[2] |

| Topological Polar Surface Area (TPSA) | 55.99 Ų | ChemScene[1] |

| LogP (predicted) | 0.58062 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis and Experimental Protocols

The synthesis of 1,2,5-oxadiazoles typically involves the cyclization of α-dioximes. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a general and plausible synthetic route can be inferred from established methods for analogous compounds.

General Synthesis of 1,2,5-Oxadiazoles from α-Dioximes

The most common method for the synthesis of the 1,2,5-oxadiazole ring is the dehydrative cyclization of an α-dioxime. This reaction can be promoted by various dehydrating agents.

Reaction Scheme:

Caption: General synthesis of 1,2,5-oxadiazoles from α-dioximes.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

-

Preparation of the α-Dioxime Precursor (Butane-2,3-dione dioxime):

-

Dissolve butane-2,3-dione (diacetyl) in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting butane-2,3-dione dioxime (dimethylglyoxime) can be isolated by filtration or extraction.

-

-

Cyclization to form this compound:

-

Suspend the dried butane-2,3-dione dioxime in a dehydrating agent such as acetic anhydride.

-

Heat the mixture under reflux for several hours. The reaction progress should be monitored by a suitable technique (e.g., GC-MS or TLC).

-

After completion, the excess acetic anhydride is carefully removed under reduced pressure.

-

The crude product is then purified, typically by distillation or column chromatography, to yield this compound.

-

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of the methyl and acetyl groups on the oxadiazole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the ketone and the vibrations of the oxadiazole ring.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of 1,2,5-oxadiazole (furazan) derivatives has attracted significant interest in medicinal chemistry. These compounds are known to exhibit a wide range of pharmacological activities.

Workflow for Preliminary Biological Evaluation:

Caption: A generalized workflow for the biological evaluation of a novel compound.

Derivatives of 1,2,5-oxadiazole have been investigated for a variety of therapeutic applications, including:

-

Antimicrobial Agents: The oxadiazole ring is a component of several compounds with antibacterial and antifungal properties.

-

Anticancer Agents: Certain oxadiazole derivatives have shown cytotoxicity against various cancer cell lines.

-

Enzyme Inhibitors: The electronic properties of the oxadiazole ring make it a suitable scaffold for designing inhibitors of various enzymes.

The presence of a reactive ketone functional group in this compound also provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties are not yet fully available, its synthesis is achievable through established methods for 1,2,5-oxadiazole formation. The biological potential of this compound, inferred from the activities of related furazan derivatives, warrants further exploration. This guide provides a foundational understanding for researchers and scientists interested in the synthesis, characterization, and potential applications of this and related compounds in drug discovery and development. Future work should focus on obtaining detailed experimental data and exploring the biological activity profile of this molecule.

References

Spectroscopic Profile of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the available spectroscopic data for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, a heterocyclic compound of interest to researchers and scientists in drug development. Due to the limited publicly available experimental data for this specific molecule (CAS No. 165067-10-7), this document focuses on its fundamental physicochemical properties and presents predicted spectroscopic characteristics based on data from structurally related compounds. The guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a visual workflow for spectroscopic analysis.

The molecular structure of this compound consists of a methyl-substituted oxadiazole ring linked to an ethanone group. This combination of a five-membered heterocycle and a ketone functional group makes its spectroscopic characterization crucial for confirming its identity and purity in synthetic and medicinal chemistry applications.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂[1] |

| Molecular Weight | 126.11 g/mol [1] |

| CAS Number | 165067-10-7[1] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the two different methyl groups in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (ethanone) | 2.5 - 2.7 | Singlet |

| CH₃ (oxadiazole) | 2.3 - 2.5 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 190 - 200 |

| C (oxadiazole, C-3) | 155 - 165 |

| C (oxadiazole, C-4) | 150 - 160 |

| CH₃ (ethanone) | 25 - 35 |

| CH₃ (oxadiazole) | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to identify the functional groups present in a molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |

| C=O (ketone) | 1700 - 1725 | Strong |

| C=N (oxadiazole) | 1600 - 1650 | Medium |

| C-H (alkane) | 2900 - 3000 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 126 |

| [M-CH₃]⁺ | 111 |

| [M-C₂H₃O]⁺ | 83 |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0 ppm.[2]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters, such as the number of scans and relaxation delay.[2]

-

Data Processing : The acquired free induction decay (FID) is converted to a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS or the residual solvent peak. Integration of the proton signals provides the relative ratio of protons.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition : The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument is set to scan over a desired mass range to detect the molecular ion and its fragments.

-

Data Analysis : The resulting mass spectrum is analyzed to determine the m/z of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide on the Prospective Crystal Structure of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Despite a thorough search of crystallographic databases and scientific literature, a definitive, publicly available crystal structure for this specific compound has not been reported. However, the 1,2,5-oxadiazole (furazan) core is a significant scaffold in medicinal chemistry, recognized for its role in developing compounds with a wide array of biological activities. This document provides a comprehensive, generalized protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis applicable to this and similar oxadiazole derivatives. Furthermore, it outlines the broader therapeutic potential of this chemical class, offering a valuable resource for researchers engaged in the structural determination and development of novel oxadiazole-based therapeutic agents.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring system is a prominent heterocycle in the field of drug discovery, known for its chemical stability and diverse pharmacological properties.[1] Derivatives of oxadiazole have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[2][3] The spatial arrangement of substituents on the oxadiazole ring is a critical determinant of a molecule's interaction with biological targets. Consequently, the elucidation of the three-dimensional structure through single-crystal X-ray diffraction is a fundamental step in understanding structure-activity relationships (SAR) and in the rational design of new, more potent drugs.

While the specific crystal structure of this compound is not currently available, this guide presents a robust, generalized methodology for its determination.

Generalized Experimental Protocols

The following sections detail standard procedures for the synthesis, purification, crystallization, and structural analysis of small molecules such as this compound, based on established methods for related heterocyclic compounds.

Synthesis and Purification

The synthesis of 3,4-disubstituted 1,2,5-oxadiazoles can be achieved through various established synthetic routes. A common approach involves the cyclization of α-dioximes. The general workflow for synthesis and purification is depicted below.

Caption: Generalized workflow for the synthesis and purification of 1,2,5-oxadiazole derivatives.

Detailed Methodology:

-

Reaction Setup: The initial reactants are dissolved in a suitable solvent under controlled temperature conditions.

-

Reagent Addition: Key reagents, such as the cyclizing agent, are added portion-wise to manage the reaction exotherm.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) to determine completion.[4]

-

Work-up: Upon completion, the reaction mixture is quenched, and the crude product is isolated, typically through extraction or filtration.

-

Purification: The crude product is purified to high homogeneity using standard techniques like column chromatography on silica gel or recrystallization from an appropriate solvent system.[2]

Crystallization

Growing single crystals of sufficient quality is paramount for X-ray diffraction analysis.

Detailed Methodology:

-

Solvent Selection: A range of solvents and solvent mixtures are screened to identify conditions where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the purified compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Caption: Logical workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a suitable holder (e.g., a MiTeGen mount).

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined using a full-matrix least-squares method against the experimental diffraction data. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

Although experimental data for this compound is not available, a successful crystal structure determination would yield the quantitative data outlined in the tables below. Researchers can use these as templates for their own findings.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₆N₂O₂ |

| Formula weight | 126.11 |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | e.g., 0.40 x 0.20 x 0.10 |

| Theta range for data collection (°) | e.g., 2.0 to 28.0 |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths and Angles.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| O(1)-N(2) | TBD | N(2)-O(1)-C(5) | TBD |

| N(2)-C(3) | TBD | O(1)-N(2)-C(3) | TBD |

| C(3)-C(4) | TBD | N(2)-C(3)-C(4) | TBD |

| C(4)-C(5) | TBD | C(3)-C(4)-C(5) | TBD |

| C(5)-O(1) | TBD | C(4)-C(5)-O(1) | TBD |

| C(3)-C(ethanone) | TBD | N(2)-C(3)-C(ethanone) | TBD |

| C(4)-C(methyl) | TBD | C(3)-C(4)-C(methyl) | TBD |

Potential Biological Significance and Signaling Pathways

Derivatives of 1,2,5-oxadiazole and other isomers like 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological activities.[3] They are often considered bioisosteres of amides and esters, capable of enhancing pharmacokinetic properties.[5] The potential therapeutic applications of this class of compounds are diverse.

Caption: Potential therapeutic pathways for oxadiazole derivatives based on literature reports.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and reported in the public domain, this guide provides a comprehensive framework for its determination. The protocols for synthesis, crystallization, and X-ray diffraction analysis outlined herein are based on established methodologies for analogous heterocyclic compounds. Given the significant and varied biological activities associated with the oxadiazole scaffold, the structural characterization of this and related molecules is a critical endeavor for the scientific and drug development community. The information presented serves as a valuable resource for researchers aiming to contribute to this field.

References

- 1. Crystal structure and Hirshfeld surface analysis of 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 3. 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Analysis of the Biological Activity of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the biological activity of the compound 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Following a comprehensive review of available scientific literature and databases, it has been determined that there is currently no published research detailing the specific biological activities, experimental protocols, or defined signaling pathways for this particular molecule. While the broader class of oxadiazole isomers is known for a wide range of pharmacological effects, data for the 1,2,5-oxadiazole (furazan) derivative, this compound, remains uncharacterized in the public domain. This document summarizes the general biological potential of related oxadiazole structures to provide a contextual framework for future research and highlights the current knowledge gap regarding the target compound.

Introduction to Oxadiazoles and their Biological Significance

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] There are four isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.[2] The 1,2,4- and 1,3,4-oxadiazole isomers, in particular, have garnered significant attention in medicinal chemistry due to their favorable physicochemical and pharmacokinetic properties.[2] These moieties are often considered bioisosteres of amides and esters, capable of participating in hydrogen bonding with biological macromolecules, which can enhance their pharmacological activity.[2] Derivatives of 1,2,4- and 1,3,4-oxadiazoles have been reported to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, antifungal, anticancer, and antiviral properties.[3][4]

The Subject Compound: this compound

The compound of interest, this compound, belongs to the 1,2,5-oxadiazole (furazan) subclass. Its chemical structure is characterized by a furazan ring substituted with a methyl group at the 4-position and an ethanone group at the 3-position.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 165067-10-7

-

Molecular Formula: C₅H₆N₂O₂

-

Molecular Weight: 126.11 g/mol

Despite its availability from chemical suppliers, extensive searches of scientific databases have not yielded any studies detailing its biological or pharmacological properties.

General Biological Activities of 1,2,5-Oxadiazole (Furazan) Derivatives

While specific data on this compound is absent, the broader class of 1,2,5-oxadiazoles has been investigated for various biological activities. Some derivatives of 1,2,5-oxadiazole have been explored for their potential as:

-

Antiproliferative Agents: Certain 1,2,5-oxadiazoles bearing a pyrrole group have demonstrated antiproliferative activity in both sea urchin embryo models and human cancer cell lines.[5]

-

Pharmacological Scaffolds: 1,2,5-Oxadiazol-3-amines with heterocyclic substituents are being actively researched as compounds with valuable pharmacological potential.[5]

The general workflow for investigating the biological activity of a novel compound such as this compound would typically follow a structured screening process.

Caption: A generalized workflow for the discovery and development of a novel bioactive compound.

Potential Signaling Pathways for Investigation

Given the known activities of other oxadiazole isomers, several signaling pathways could be prioritized for initial investigation should this compound be screened for anticancer activity. For instance, the epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of the cell cycle and a common target for anticancer drugs.[6]

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for novel anticancer agents.

Conclusion and Future Directions

There is a clear absence of published data on the biological activity of this compound. This represents a significant knowledge gap but also an opportunity for novel research. The diverse activities of other oxadiazole derivatives suggest that this compound could be a candidate for a range of biological screenings. Future research should focus on:

-

Initial in vitro screening: Evaluating the compound against a panel of cancer cell lines, bacterial strains, and fungal species to identify any potential bioactivity.

-

Quantitative analysis: Should any activity be observed, determining key metrics such as IC₅₀ or MIC values.

-

Mechanism of action studies: For promising activities, elucidating the underlying molecular mechanisms and signaling pathways.

This technical guide serves to highlight the current state of knowledge and to encourage the scientific community to undertake the necessary research to characterize the biological profile of this compound.

References

- 1. ijper.org [ijper.org]

- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biomedres.us [biomedres.us]

- 5. mdpi.com [mdpi.com]

- 6. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Review of 1,2,5-Oxadiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and materials science. Its derivatives, including the corresponding N-oxides known as furoxans, exhibit a wide spectrum of biological activities, largely attributed to their diverse chemical reactivity and, in the case of furoxans, their ability to act as nitric oxide (NO) donors. This in-depth technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of 1,2,5-oxadiazole derivatives, with a focus on their therapeutic applications.

Core Concepts and Synthesis

The 1,2,5-oxadiazole ring, also known as furazan, is an electron-deficient system, which imparts metabolic stability and unique chemical properties to its derivatives.[1][2] The synthesis of this heterocyclic system can be achieved through several key strategies, primarily involving the cyclization of 1,2-dione dioximes or the deoxygenation of furoxans.

Key Synthetic Protocols

1. Cyclodehydration of α-Dioximes: This is a classical and widely used method for the preparation of the 1,2,5-oxadiazole ring. The dehydration of α-dioximes can be achieved using various dehydrating agents.

Experimental Protocol: Synthesis of 3,4-Disubstituted-1,2,5-oxadiazoles via CDI-mediated cyclization [3]

-

Materials: Appropriate bisoxime (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv), anhydrous tetrahydrofuran (THF).

-

Procedure: To a solution of the bisoxime in anhydrous THF at room temperature, add CDI in one portion. Stir the reaction mixture at ambient temperature and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3,4-disubstituted-1,2,5-oxadiazole.

2. Synthesis of 1,2,5-Oxadiazole N-oxides (Furoxans): Furoxans are a particularly important class of 1,2,5-oxadiazole derivatives due to their ability to release nitric oxide. A common synthetic route involves the oxidative cyclization of α-dioximes or the dimerization of nitrile oxides.

Experimental Protocol: Synthesis of 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide [4]

-

Materials: 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide (1.0 mmol), tetrabutylammonium fluoride hydrate (2.0 mmol), anhydrous tetrahydrofuran (THF).

-

Procedure: A solution of tetrabutylammonium fluoride hydrate in THF (5 mL) is added to a solution of 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide in THF (5 mL). The reaction mixture is stirred for 3 hours at room temperature. The solvent is then distilled off, and the residue is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine and dried over magnesium sulfate. After filtration and removal of the solvent, the crude product is obtained.

Biological Activities and Quantitative Data

Derivatives of 1,2,5-oxadiazole have demonstrated a remarkable range of pharmacological activities, with anticancer and cardiovascular applications being the most extensively studied.

Anticancer Activity

Numerous 1,2,5-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key signaling pathways and, in the case of furoxans, the pro-apoptotic effects of nitric oxide.

Table 1: Anticancer Activity (IC50 values in µM) of Selected 1,2,5-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Furoxan/Oridonin Hybrid 9h | K562 (Leukemia) | 1.82 | [5] |

| MGC-803 (Gastric) | 1.81 | [5] | |

| Bel-7402 (Liver) | 0.86 | [5] | |

| 1,2,4-Oxadiazole Derivative 16a | MCF-7 (Breast) | 0.68 | [2] |

| A-549 (Lung) | 1.56 | [2] | |

| A-375 (Melanoma) | 0.79 | [2] | |

| 1,2,4-Oxadiazole Derivative 16b | MCF-7 (Breast) | 0.22 | [2] |

| A-549 (Lung) | 1.09 | [2] | |

| A-375 (Melanoma) | 1.18 | [2] | |

| 1,2,4-Oxadiazole Derivative 13a | DU-145 (Prostate) | 0.011 | [2] |

| 1,2,4-Oxadiazole Derivative 48 | NSCLC cell lines | 0.2-0.6 | [6] |

Nitric Oxide Releasing Activity and Cardiovascular Effects

Furoxans are well-established nitric oxide (NO) donors, releasing NO through reaction with thiols such as glutathione.[7] This NO-releasing property is the basis for their vasodilatory and antiplatelet activities.

Table 2: Nitric Oxide (NO) Release from Furoxan Derivatives

| Compound | Condition | NO Release (% of total) | Reference |

| 3,4-Diphenylfuroxan Derivatives | L-cysteine | 0.57 - 3.18 | [2] |

| Phosphate Buffer (pH 7.4) | 0.06 - 0.15 | [2] | |

| Furoxan-Aspirin Hybrid B8 | Platelet-rich plasma | Detectable | [8] |

| Furoxan-Aspirin Hybrid B7 | Platelet-rich plasma | Detectable | [8] |

Signaling Pathways and Mechanisms of Action

The biological effects of 1,2,5-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways.

NO/sGC/cGMP Signaling Pathway (Furoxans)

The cardiovascular effects of furoxans are primarily mediated by the nitric oxide (NO) signaling pathway. Upon release, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10][11] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation and inhibition of platelet aggregation.[11][12]

EGFR Signaling Pathway Inhibition

Several 1,2,5-oxadiazole derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[6][13][14] Inhibition of EGFR can block downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, thereby inhibiting cell proliferation, survival, and angiogenesis.[15]

Experimental Workflows

The discovery and development of novel 1,2,5-oxadiazole derivatives typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.

References

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furoxan-Bearing Micelles for Nitric Oxide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Chemical Properties of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone (CAS 165067-10-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone, a heterocyclic ketone identified by the CAS number 165067-10-7. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in kinase inhibitors.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene[1] |

| CAS Number | 165067-10-7 | ChemScene[1] |

| Molecular Formula | C₅H₆N₂O₂ | ChemScene[1] |

| Molecular Weight | 126.11 g/mol | ChemScene[1] |

| Canonical SMILES | CC1=NON=C1C(=O)C | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 55.99 Ų | ChemScene[1] |

| Predicted LogP | 0.58062 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, the synthesis of 1,2,5-oxadiazoles, also known as furazans, is a well-established area of heterocyclic chemistry. A plausible synthetic approach would involve the cyclization of a suitable precursor. General methods for the formation of the 1,2,5-oxadiazole ring often involve the dehydration of α-dioximes or the cyclization of other nitrogen-containing acyclic precursors.[2]

One potential synthetic pathway could involve the reaction of an appropriate nitrile with hydroxylamine to form an amidoxime, followed by cyclization.[3] Another general method for synthesizing 1,2,5-oxadiazoles involves the cyclization of α-nitro-oximes.[2]

Proposed Experimental Workflow for Synthesis

The following diagram outlines a generalized workflow for the synthesis and purification of a small organic molecule like this compound, based on common laboratory practices.

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons on the oxadiazole ring and the acetyl methyl protons. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, with a characteristic strong absorption band expected for the carbonyl (C=O) group of the acetyl moiety.

Biological Activity and Signaling Pathways

While specific biological assay data for this compound is limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Notably, oxadiazole derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[4][5] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers.[6][7]

GSK-3β Signaling Pathways

GSK-3β is a key downstream component of several major signaling pathways, including the insulin and Wnt signaling pathways.[8][9] In these pathways, the activity of GSK-3β is typically inhibited upon pathway activation.

Caption: Simplified overview of the role of GSK-3β in the Insulin and Wnt signaling pathways.[9]

Inhibition of GSK-3β by compounds such as this compound could potentially modulate these pathways, leading to therapeutic effects. For instance, in the context of Alzheimer's disease, GSK-3β is known to phosphorylate tau protein, contributing to the formation of neurofibrillary tangles.[10] Inhibitors of GSK-3β could therefore reduce tau hyperphosphorylation.

Experimental Protocol: In Vitro GSK-3β Inhibition Assay

To determine the inhibitory potential of this compound against GSK-3β, a standard in vitro kinase assay can be performed. The following is a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

Adenosine triphosphate (ATP)

-

Test compound (CAS 165067-10-7) dissolved in DMSO

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).

-

Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and the substrate peptide in kinase assay buffer to their optimal working concentrations.

-

Assay Plate Setup: To the wells of a 384-well plate, add the diluted test compound or vehicle control (DMSO).

-

Enzyme Addition: Add the diluted GSK-3β enzyme to each well (except for "no enzyme" controls). Incubate briefly to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.[11]

-

Data Analysis: Measure the luminescence of each well. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Experimental workflow for an in vitro GSK-3β inhibition assay.

Conclusion

This compound (CAS 165067-10-7) is a heterocyclic compound with potential applications in drug discovery, particularly as a scaffold for the development of GSK-3β inhibitors. While detailed experimental data on its physicochemical properties and biological activity are not extensively documented, established synthetic methodologies for oxadiazoles and standard in vitro kinase assays provide a clear path for its further investigation. This technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its chemical properties, biological activity, and mechanism of action.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific compound, this guide outlines a chemically sound and feasible multi-step synthetic route. The proposed pathway is based on established principles of heterocyclic chemistry and analogous transformations reported in the literature.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence, commencing with a readily available starting material. The core of this strategy involves the construction of the 4-methyl-1,2,5-oxadiazole ring system, followed by the introduction of the acetyl group.

The proposed pathway involves the following key transformations:

-

Amidoxime Formation: Synthesis of the key intermediate, (Z)-N'-hydroxy-2-aminopropanimidamide, from 2-aminopropanenitrile.

-

Oxadiazole Ring Formation: Cyclization of the amidoxime to yield 4-methyl-1,2,5-oxadiazole-3-carbonitrile.

-

Grignard Reaction: Conversion of the nitrile to the target ketone, this compound, via reaction with methylmagnesium bromide.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental methodologies for each key transformation. These protocols are based on general procedures found in the literature for similar substrates and should be optimized for this specific synthesis.

Step 1: Synthesis of (Z)-N'-hydroxy-2-aminopropanimidamide

The initial step focuses on the synthesis of the amidoxime precursor.

Starting Material: 2-Aminopropanenitrile Reagents: Hydroxylamine hydrochloride, a non-nucleophilic base (e.g., sodium carbonate or triethylamine), and a suitable solvent (e.g., ethanol or methanol).

Proposed Protocol:

-

To a solution of hydroxylamine hydrochloride in the chosen solvent, add the base in an equimolar amount to liberate free hydroxylamine.

-

Add 2-aminopropanenitrile to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by filtering off any inorganic salts and concentrating the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value/Range |

| Reactant Ratio | 1:1.1 to 1:1.5 (2-Aminopropanenitrile : Hydroxylamine) |

| Base | Sodium Carbonate or Triethylamine |

| Solvent | Ethanol or Methanol |

| Temperature | 25 - 60 °C |

| Reaction Time | 4 - 24 hours |

Step 2: Synthesis of 4-methyl-1,2,5-oxadiazole-3-carbonitrile

This crucial step involves the cyclization of the vicinal amino-amidoxime to form the 1,2,5-oxadiazole ring.

Starting Material: (Z)-N'-hydroxy-2-aminopropanimidamide Reagents: A suitable cyclizing/oxidizing agent. Based on analogous reactions for the formation of 1,2,5-oxadiazoles from related precursors, reagents such as sodium hypochlorite (NaOCl) or an acid catalyst could be effective.

Proposed Protocol (using Sodium Hypochlorite):

-

Dissolve (Z)-N'-hydroxy-2-aminopropanimidamide in an appropriate solvent, such as aqueous ethanol or a buffered aqueous solution.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hypochlorite dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, quench any excess oxidant with a reducing agent (e.g., sodium sulfite solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Value/Range |

| Cyclizing Agent | Sodium Hypochlorite (aqueous solution) |

| Solvent | Aqueous Ethanol or Buffered Solution |

| Temperature | 0 - 10 °C |

| Reaction Time | 1 - 4 hours |

Step 3: Synthesis of this compound

The final step is the conversion of the nitrile to the desired ketone using a Grignard reagent.

Starting Material: 4-methyl-1,2,5-oxadiazole-3-carbonitrile Reagents: Methylmagnesium bromide (in a suitable ethereal solvent like diethyl ether or THF), anhydrous solvent (e.g., THF), and an aqueous acid solution for workup (e.g., aqueous ammonium chloride or dilute hydrochloric acid).

Proposed Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 4-methyl-1,2,5-oxadiazole-3-carbonitrile in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the methylmagnesium bromide solution dropwise from the addition funnel to the stirred solution of the nitrile.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Upon completion, cool the reaction mixture again in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

| Parameter | Value/Range |

| Grignard Reagent | Methylmagnesium bromide (e.g., 3.0 M in Diethyl Ether) |

| Reactant Ratio | 1:1.1 to 1:1.5 (Nitrile : Grignard Reagent) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours |

| Workup | Saturated aqueous NH4Cl or dilute HCl |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific biological activity or therapeutic target data has been published for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. This guide extrapolates potential therapeutic applications based on the activities of structurally related 1,2,5-oxadiazole derivatives.

Introduction to this compound and the Therapeutic Potential of Oxadiazoles

This compound is a small heterocyclic molecule belonging to the 1,2,5-oxadiazole (furazan) class. While this specific compound is not extensively studied, the oxadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry.[1] Derivatives of oxadiazoles, including the 1,2,5-isomer, have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery and development.[2] The unique electronic and structural properties of the oxadiazole ring contribute to its metabolic stability and ability to engage in various biological interactions.[1]

This technical guide will explore the potential therapeutic targets of this compound by examining the established biological activities of analogous 1,2,5-oxadiazole derivatives. The primary areas of therapeutic promise for this class of compounds are in oncology and anti-inflammatory applications.[3][4]

Potential Therapeutic Targets in Oncology

Several studies have highlighted the antiproliferative effects of 1,2,5-oxadiazole derivatives against various cancer cell lines.[3][5] These findings suggest that this compound could serve as a foundational structure for the development of novel anticancer agents. Key molecular targets implicated in the anticancer activity of 1,2,5-oxadiazoles include topoisomerases and indoleamine 2,3-dioxygenase 1 (IDO1).[3][6]

Topoisomerase Inhibition

Topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells. Certain 1,2,5-oxadiazole derivatives have been shown to inhibit the catalytic activity of topoisomerase I, suggesting this as a potential mechanism for their cytotoxic effects.[3]

Table 1: Antiproliferative Activity of Selected 1,2,5-Oxadiazole Derivatives

| Compound Reference | Cell Line | IC50 (µM) |

| MD77 | HCT-116 (colorectal carcinoma) | Not explicitly stated, but active |

| Derivative 16 | HCT-116 (colorectal carcinoma) | Lower than MD77 |

| Derivative 25 | HCT-116 (colorectal carcinoma) | Lower than MD77 |

| Derivative 28 | HCT-116 (colorectal carcinoma) | Lower than MD77 |

Data extrapolated from a study on a library of 1,2,5-oxadiazole derivatives.[3]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of tryptophan, an essential amino acid for T-cell function. Inhibition of IDO1 can restore anti-tumor immunity. A series of 1,2,5-oxadiazole-3-carboximidamide derivatives have demonstrated potent inhibitory activity against human IDO1.[6]

Table 2: IDO1 Inhibitory Activity of 1,2,5-Oxadiazole Derivatives

| Compound Reference | hIDO1 Enzymatic IC50 (nM) | hIDO1 Cellular IC50 (nM) |

| 23 | 108.7 | 19.88 |

| 25 | 178.1 | 68.59 |

| 26 | 139.1 | 57.76 |

Data from a study on 1,2,5-oxadiazole-3-carboximidamide derivatives.[6]

Potential Therapeutic Applications in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Novel anti-inflammatory agents are of significant interest. A series of 1,2,5-oxadiazole-sulfonamide hybrids have been synthesized and evaluated for their in vivo anti-inflammatory potential using the carrageenan-induced paw edema model.[4] Several of these compounds exhibited potent anti-inflammatory activity, in some cases exceeding that of the standard drugs celecoxib and indomethacin.[4]

Table 3: In Vivo Anti-inflammatory Activity of 1,2,5-Oxadiazole-Sulfonamide Hybrids

| Compound Reference | % Edema after 4 hours (10 mg/kg dose) |

| 4g | 6.30% |

| 4b | Better than standards |

| Celecoxib (Standard) | 7.12% |

| Indomethacin (Standard) | 7.10% |

Data from a study on 1,2,5-oxadiazole-sulfonamide hybrids.[4]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol evaluates the anti-inflammatory effects of compounds in a rat model.[4]

-

Animal Acclimatization: Acclimatize Wistar albino rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound (e.g., 10 mg/kg) or vehicle control orally or intraperitoneally.

-

Induction of Edema: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I.[3]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and assay buffer.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA compared to the control indicates enzyme inhibition.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Topoisomerase I by a 1,2,5-oxadiazole derivative, leading to DNA damage and apoptosis.

Experimental Workflow Diagram

Caption: General workflow for screening 1,2,5-oxadiazole derivatives for therapeutic potential.

Conclusion

While direct biological data for this compound is currently unavailable, the established anticancer and anti-inflammatory activities of the broader 1,2,5-oxadiazole class of compounds provide a strong rationale for its investigation as a potential therapeutic scaffold. The key molecular targets identified, including topoisomerases and IDO1, offer clear starting points for future research. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of this compound and its derivatives as novel therapeutic agents. Further synthesis and biological evaluation are warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 4. In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids - ProQuest [proquest.com]

- 5. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]

- 6. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, a heterocyclic ketone, serves as a versatile building block in modern organic synthesis. Its structure, incorporating a reactive ketone functionality and a 1,2,5-oxadiazole (furazan) ring, makes it a valuable precursor for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and energetic materials. The 1,2,5-oxadiazole moiety is a well-known explosophore and is also found in various biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Synthetic Applications

The primary routes for the synthetic utility of this compound involve transformations of its ketone group and the adjacent methyl group. These include the formation of oximes and halo-derivatives, which can be further elaborated into more complex molecular architectures.

Synthesis of Oxime Derivatives

The conversion of the ethanone moiety to an oxime is a fundamental transformation that introduces a new reactive handle for further functionalization. Oximes derived from this ketone are precursors to various nitrogen-containing heterocycles and can be used in the synthesis of biologically active compounds and energetic materials. The oxime itself, (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime, is a known compound.[1][2]

Experimental Protocol: Synthesis of (1E)-1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone Oxime

This protocol is a general procedure for the synthesis of oximes from ketones and can be adapted for this compound.[3]

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)

-

Ethanol

-

Water

-

Dichloromethane or Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

-

Add hydroxylamine hydrochloride and pyridine (or sodium acetate) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude oxime.

-

Purify the crude product by recrystallization or column chromatography to obtain (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime.

Expected Outcome:

The reaction is expected to produce the corresponding oxime in good yield. The product can be characterized by standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Synthesis of α-Halo Ketone Derivatives

The methyl group adjacent to the carbonyl in this compound can be halogenated, typically brominated, to form an α-bromo ketone. This derivative is a highly reactive intermediate for introducing the 1-(4-methyl-1,2,5-oxadiazol-3-yl)carbonylmethyl moiety into other molecules through nucleophilic substitution reactions. The formation of "ethanone, 2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-, oxime, (1Z)-" indicates that both the ketone can be converted to an oxime and the alpha-carbon can be brominated.[4]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

This is a general protocol for the α-bromination of a methyl ketone.

Materials:

-

This compound (1.0 eq)

-

Bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetic Acid or Dichloromethane as solvent

-

A catalytic amount of HBr or AIBN (for NBS)

-

Saturated aqueous Sodium Bicarbonate solution

-

Saturated aqueous Sodium Thiosulfate solution

-

Dichloromethane or Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve this compound in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

If using bromine, add a catalytic amount of HBr. If using NBS, add a catalytic amount of AIBN.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent or solid NBS in portions to the reaction mixture with stirring.

-